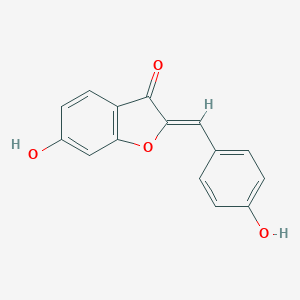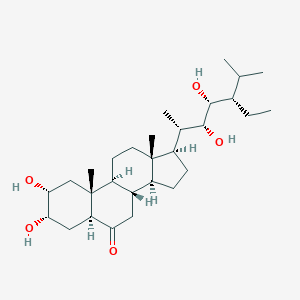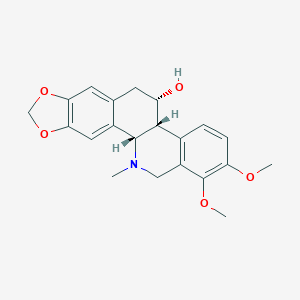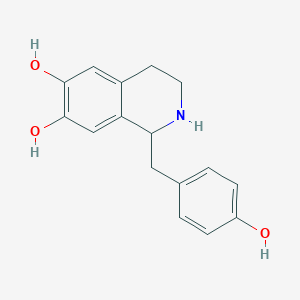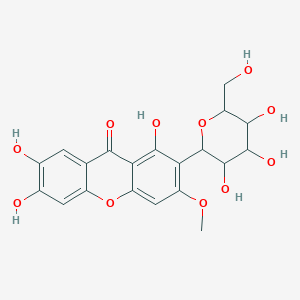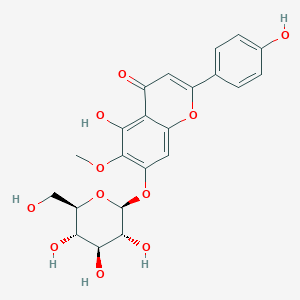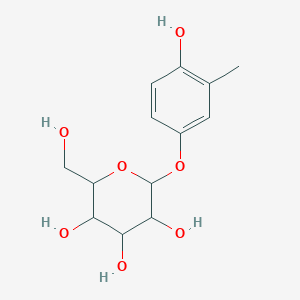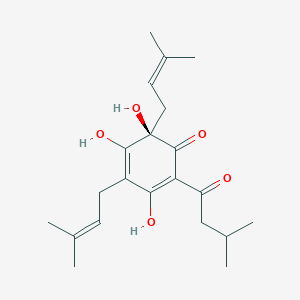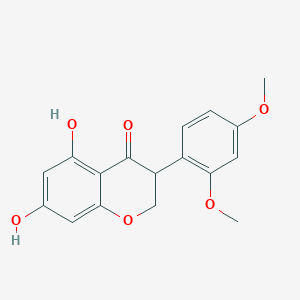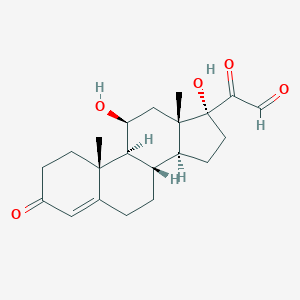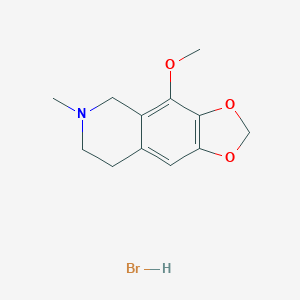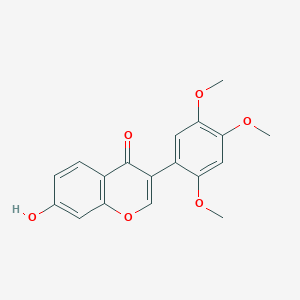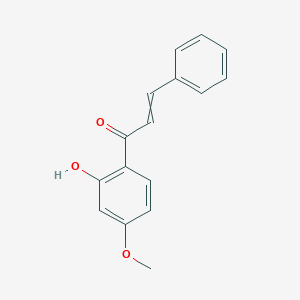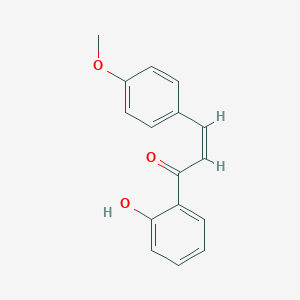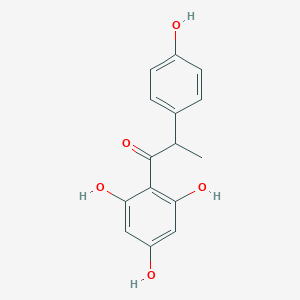
6'-Hydroxy-O-desmethylangolensin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'6'-Hydroxy-O-desmethylangolensin' is a compound that belongs to the class of flavonoids. It is a metabolite of soy isoflavones and has been found to possess various biological activities. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1. Probiotic and Functional Food Applications
6'-Hydroxy-O-desmethylangolensin (6'-hydroxy O-DMA), a bioactive isoflavone metabolite, is produced efficiently by certain strains like Enterococcus faecium INIA P553. This strain shows potential in biotechnology, particularly in the production of functional foods and probiotics, due to its ability to produce 6'-hydroxy O-DMA and O-DMA from various isoflavones (Gaya et al., 2018).
2. Anticancer Activity
Research has shown that 6'-hydroxy O-DMA exhibits significant anticancer effects. In studies, it has been found to inhibit the proliferation of human breast cancer MCF-7 cells by inducing apoptosis and promoting cell cycle arrest. This is particularly evident in the modulation of cell cycle regulators and cyclin-dependent kinases, highlighting a potential pathway for its anticancer activity (Choi & Kim, 2013).
3. Metabolic Pathway Analysis
The metabolic pathways of 6'-hydroxy O-DMA have been studied in-depth, revealing its transformation and degradation processes in various bacterial strains. For instance, Eubacterium ramulus, a bacterium from the human gastrointestinal tract, transforms isoflavonoids like genistein and daidzein through 6'-hydroxy O-DMA, suggesting its crucial role in dietary isoflavone metabolism (Schoefer et al., 2002).
4. Synthesis and Derivative Research
There has been significant research into the synthesis of 6'-hydroxy O-DMA and its analogues, offering insights into versatile synthesis methods. This includes studies on transforming methoxy-substituted benzoic acids into diverse 6'-hydroxy O-DMA analogues, contributing to a deeper understanding of its chemical properties and potential applications (Hong & Lee, 2014).
5. Role in Human Health
The production of 6'-hydroxy O-DMA by intestinal bacteria and its implications on human health have been a focus of several studies. The presence of certain intestinal bacteria capable of metabolizing daidzein into 6'-hydroxy O-DMA has been associated with various health outcomes, emphasizing the significance of this metabolite in the context of dietary isoflavone metabolism and overall health (Frankenfeld, 2011).
Eigenschaften
CAS-Nummer |
153409-52-0 |
|---|---|
Produktname |
6'-Hydroxy-O-desmethylangolensin |
Molekularformel |
C15H14O5 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O5/c1-8(9-2-4-10(16)5-3-9)15(20)14-12(18)6-11(17)7-13(14)19/h2-8,16-19H,1H3 |
InChI-Schlüssel |
IEFUAUZFJJOQMC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2O)O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2O)O)O |
Synonyme |
2,4,6,4′-Tetrahydroxy-alpha-methyldesoxybenzoin; 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone; 6-Hydroxy-O-demethylangolesin; 6'-Hydroxy-O-desmethylangolensin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



